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Compound of Interest

Compound Name: Abyssinone IV

Cat. No.: B600190

For researchers, scientists, and drug development professionals, this technical guide provides
an in-depth analysis of the spectroscopic data essential for the identification and
characterization of Abyssinone IV, a prenylated flavanone found in plants of the Erythrina
genus. This document outlines the core spectroscopic techniques—Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS)—and presents the corresponding data in a
structured format to facilitate clear interpretation and comparison. Detailed experimental
protocols are also provided to ensure reproducibility.

Spectroscopic Data for Abyssinone IV

The structural elucidation of Abyssinone IV relies on the comprehensive analysis of its
spectral data. The following tables summarize the key *H and 2C NMR chemical shifts, as well
as crucial 2D NMR correlations (HMBC and HSQC) and mass spectrometry findings.

Table 1: *H NMR Spectroscopic Data for Abyssinone IV
(500 MHz, CDCIs)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (J, Hz)
2 5.35 dd 129,31
3a 3.09 dd 17.1,12.9
3b 2.81 dd 17.1,3.1
5 7.80 d 8.7
6 6.52 dd 8.7,2.3
8 6.40 d 2.3
2' 7.15 S
6' 7.15 S
1" 3.35 d 7.3
2" 5.25 t 7.3
4" 1.75 S
5" 1.68 S
i 3.35 d 7.3
2" 5.25 t 7.3
4™ 1.75 S
5™ 1.68 S
7-OH 12.05 S
4'-OH 5.80 S

Table 2: **C NMR Spectroscopic Data for Abyssinone IV

(125 MHz, CDCls)
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Position Chemical Shift (6, ppm)
2 79.5
3 43.4
4 196.8
4a 102.8
5 128.9
6 110.6
7 164.3
8 108.5
8a 162.9
1 129.8
2 127.8
3 122.5
4 154.7
5' 122.5
6' 127.8
1" 28.5
2" 122.1
3" 132.0
4" 25.9
5" 17.9
i 285
2" 122.1
3" 132.0
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25.9

17.9

Table 3: Key HMBC and HSQC Correlations for

Abyssinone IV

Proton (*H)

Correlated Carbons (**C) in
HMBC

Directly Bonded Carbon
(**C) in HSQC

H-2 (5.35) C-3, C-4, C-1', C-2', C-6' C-2 (79.5)

H-3 (3.09, 2.81) C-2, C-4, C-4a C-3 (43.4)

H-5 (7.80) C-4, C-6, C-7, C-8a C-5 (128.9)

H-6 (6.52) C-4a, C-5, C-7, C-8 C-6 (110.6)

H-8 (6.40) C-4a, C-6, C-7, C-8a C-8 (108.5)

H-2', H-6' (7.15) c-1, C-2',C-3,C-4,C5,C6 C-2, C-6(127.8)
H-1" (3.35) c-2', C-3', C-4', C-2", C-3" C-1" (28.5)

H-2" (5.25) C-3', C-4", C-5" C-2" (122.1)
H-1" (3.35) C-4', C-5', C-6', C-2", C-3" C-1" (28.5)

H-2" (5.25) C-5', C-4", C-5" C-2" (122.1)

Table 4: Mass Spectrometry Data for Abyssinone IV

lonization Mode

Mass-to-Charge Ratio
(m/z)

Interpretation

ESI-MS 393.2015 [M+H]* Protonated molecule
High-resolution mass
393.2012 (Calculated for o
HR-ESI-MS confirming the molecular

Ca25H2004: 393.2015)

formula

Experimental Protocols
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The successful identification of Abyssinone IV necessitates meticulous experimental
procedures for both its isolation from natural sources and subsequent spectroscopic analysis.

Isolation of Abyssinone IV from Erythrina abyssinica

A general procedure for the isolation of flavonoids from the stem bark of Erythrina abyssinica is
as follows. This protocol can be adapted and optimized based on the specific laboratory
conditions and equipment.

o Extraction: The air-dried and powdered stem bark of Erythrina abyssinica is extracted
exhaustively with methanol at room temperature. The resulting extract is then concentrated
under reduced pressure to yield a crude methanol extract.

e Solvent Partitioning: The crude methanol extract is suspended in water and successively
partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate,
and n-butanol.

o Column Chromatography: The ethyl acetate fraction, typically rich in flavanones, is subjected
to column chromatography on silica gel. The column is eluted with a gradient of n-hexane
and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

o Further Purification: Fractions containing compounds with similar TLC profiles are combined
and further purified using repeated column chromatography, preparative TLC, or Sephadex
LH-20 column chromatography to yield pure Abyssinone IV.

Spectroscopic Analysis

¢ NMR Spectroscopy: *H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are recorded on
a 500 MHz NMR spectrometer. Samples are typically dissolved in deuterated chloroform
(CDCls) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported
in & (ppm) relative to TMS, and coupling constants (J) are in Hertz.

o Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed to
determine the molecular weight of the compound. High-resolution mass spectrometry (HR-
ESI-MS) is used to confirm the elemental composition and molecular formula.

Visualization of the Identification Workflow
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The logical flow for the identification of Abyssinone IV using the described spectroscopic
techniques is illustrated in the following diagram.

Caption: Workflow for the isolation and structural elucidation of Abyssinone IV.

This comprehensive guide provides the necessary spectroscopic data and experimental
context for the confident identification of Abyssinone IV, serving as a valuable resource for
natural product chemists and drug discovery professionals. The detailed information facilitates
further research into the biological activities and potential therapeutic applications of this
fascinating flavonoid.

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Abyssinone IV: A
Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600190#spectroscopic-data-nmr-ms-for-abyssinone-
iv-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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